molecular formula C5H9Br2NO2 B8416923 N-methoxy-2,4-dibromobutyric acid amide

N-methoxy-2,4-dibromobutyric acid amide

Cat. No.: B8416923
M. Wt: 274.94 g/mol
InChI Key: DKKBXCWWCINKIW-UHFFFAOYSA-N
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Description

N-Methoxy-2,4-dibromobutyric acid amide is a brominated aliphatic amide characterized by a methoxy (-OCH₃) group attached to the nitrogen atom and bromine substituents at the 2- and 4-positions of the butyric acid backbone.

Properties

Molecular Formula

C5H9Br2NO2

Molecular Weight

274.94 g/mol

IUPAC Name

2,4-dibromo-N-methoxybutanamide

InChI

InChI=1S/C5H9Br2NO2/c1-10-8-5(9)4(7)2-3-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

DKKBXCWWCINKIW-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C(CCBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Brominated Amides

  • 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine () :
    This compound contains a bromine atom on the central benzene ring and methoxy groups on the terminal phenyl rings. The bromine increases molecular weight (MW = 428.2 g/mol) and affects conjugation in the N-C-N skeleton. Compared to N-methoxy-2,4-dibromobutyric acid amide, the aromaticity of the benzamidine structure results in higher thermal stability and distinct electronic delocalization .

  • 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (): This brominated pyrimidine derivative exhibits a MW of 489.32 g/mol. Unlike the aliphatic backbone of the target compound, its aromatic system may confer stronger π-π stacking and UV absorption properties .

Methoxy-Substituted Amides

  • The methoxy group stabilizes the conjugate base via resonance. In contrast, the target compound’s bromine substituents would likely reduce acidity compared to nitro groups but increase lipophilicity .
  • 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): This benzamide derivative has two methoxy groups and a nitro substituent. Its synthesis via acyl chloride activation (77% yield) mirrors common amide preparation methods .

pH-Sensitive Amides

  • Maleic Acid Amide Derivatives (): These compounds degrade under acidic conditions due to cleavable amide bonds.

Pharmacologically Active Amides

  • Carprofen Derivatives () :
    Carpro-AM6 (MW = 377.6 g/mol) inhibits fatty acid amide hydrolase (FAAH) with an IC₅₀ < 1 µM. The target compound’s bromine substituents might similarly enhance binding to hydrophobic enzyme pockets, though its aliphatic chain could reduce rigidity compared to aromatic carprofen analogs .

Research Implications and Limitations

The absence of direct experimental data for N-methoxy-2,4-dibromobutyric acid amide necessitates reliance on structural analogs. Future studies should prioritize synthesizing this compound to evaluate its pKa, solubility, and biological activity. Comparisons with ’s pH-sensitive amides and ’s dual FAAH/COX inhibitors could guide therapeutic applications .

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